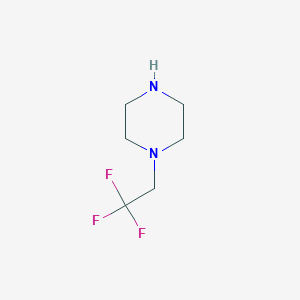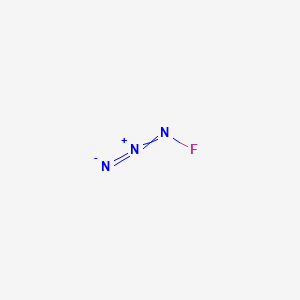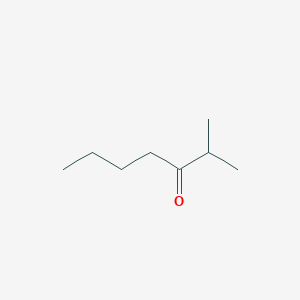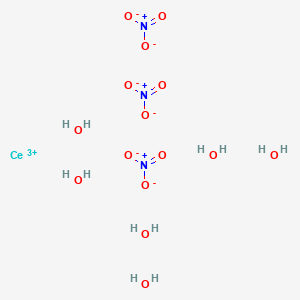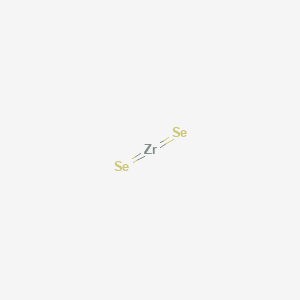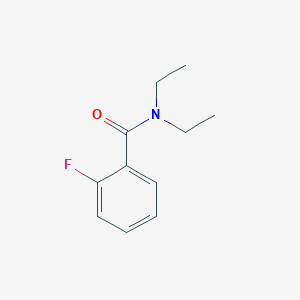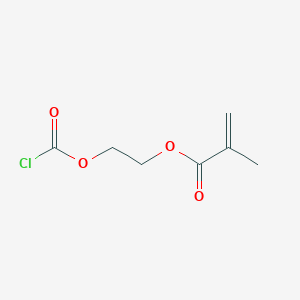
2-Methacryloyloxyethyl chloroformate
説明
2-Methacryloyloxyethyl chloroformate is a chemical compound with the molecular formula C7H9ClO4 . It contains a total of 20 bonds, including 11 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, and 1 aliphatic ester . The molecule consists of 21 atoms: 9 Hydrogen atoms, 7 Carbon atoms, 4 Oxygen atoms, and 1 Chlorine atom .
Molecular Structure Analysis
The molecular structure of 2-Methacryloyloxyethyl chloroformate includes a total of 20 bonds. There are 11 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, and 1 aliphatic ester . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the molecule .Physical And Chemical Properties Analysis
2-Methacryloyloxyethyl chloroformate is a clear, colorless liquid with relatively low freezing points and relatively high boiling points . It is a reactive compound possessing both acid chloride and alkyl substituents . Chloroformates are soluble in organic solvents, and hydrolyze in water .科学的研究の応用
Biocompatible Block Copolymers : 2-Methacryloyloxyethyl phosphorylcholine (MPC) is used for preparing biocompatible copolymers, beneficial in various biomedical applications. These copolymers can be synthesized via atom transfer radical polymerization (ATRP) in protic media, allowing for well-defined MPC-based block copolymers with good control over polymerization (Ma et al., 2003).
Polymeric Biomaterials : MPC has been a building block for polymeric biomaterials due to its resistance to nonspecific protein adsorption, cell adhesion, and blood coagulation. MPC polymers find applications in bioengineering and nanomedicine, extending their applications from bioinert polymers to biosensing, prodrug carriers, and joint replacement (Goda, Ishihara, & Miyahara, 2015).
Live Cell Labeling and Organelle Tracking : Methacryloyloxyethyl chloroformate derivatives are used in intracellular delivery systems for live cell labeling and organelle tracking, important in biological research and medical diagnostics (Derfus, Chan, & Bhatia, 2004).
Biomedical Applications : MPC polymer membranes, synthesized as biomaterials, exhibit excellent biocompatibility and blood compatibility. They are used in blood purification, artificial organs, and other biomedical fields (Wang et al., 2007).
Superficial Digital Injuries Treatment : Polymethyl methacrylate dissolved in chloroform is used for treating superficial digital injuries, offering advantages over traditional sealing methods (Batmanabane, Malathi, & Ekandem, 1982).
Enantiospecific Analysis : 4-(6-methoxy-2-naphthyl)-2-butyl chloroformate enantiomers are used as reagents for the enantiospecific analysis of amino compounds in biogenic matrices, important in pharmaceutical and toxicokinetic studies (Büschges, Devant, Mutschler, & Spahn‐Langguth, 1996).
特性
IUPAC Name |
2-carbonochloridoyloxyethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO4/c1-5(2)6(9)11-3-4-12-7(8)10/h1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGWIBINRGUHSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



